4-(2-Bromophenyl)-2,6-diphenylpyrimidine
Description
4-(2-Bromophenyl)-2,6-diphenylpyrimidine is a brominated pyrimidine derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6 and a 2-bromophenyl group at position 3. Key properties include:
- Molecular formula: C22H15BrN2 (corrected from , which erroneously lists Cl) .
- Molecular weight: 387.27 g/mol .
- Melting point: 130–131°C .
- Synthesis: Prepared via acid-controlled multicomponent reactions, yielding 56% .
- Structural confirmation: NMR and HRMS data confirm the substitution pattern .
This compound serves as a precursor in organic synthesis and materials science, particularly in OLED development .
Properties
Molecular Formula |
C22H15BrN2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)24-22(25-21)17-11-5-2-6-12-17/h1-15H |
InChI Key |
MMKNEELMYOLXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 4-(2-Bromophenyl)-2,6-diphenylpyrimidine with structurally related pyrimidines:
Key Observations:
- Substituent Position : Para-substituted bromo derivatives (e.g., 4-Bromo) exhibit higher melting points (166°C) than ortho-substituted analogs (130–131°C) due to improved molecular symmetry and packing .
- Halogen Type : Chlorine substitution reduces molecular weight (342.82 vs. 387.27 for Br) but may alter electronic properties for optoelectronic applications .
- Steric Effects : Di-substituted bromo derivatives (e.g., 3,5-Dibromo) show increased molecular weight and density, suggesting enhanced stability .
Reaction Efficiency:
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